molecular formula C11H8N2O2 B174531 4-(Pyrimidin-2-yl)benzoic acid CAS No. 199678-12-1

4-(Pyrimidin-2-yl)benzoic acid

Cat. No. B174531
CAS RN: 199678-12-1
M. Wt: 200.19 g/mol
InChI Key: WNDAEOTYLPWXPN-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-yl)benzoic acid is a unique chemical compound with the molecular formula C11H8N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-(Pyrimidin-2-yl)benzoic acid can be represented by the SMILES string OC(=O)c1ccc(cc1)-c2ncccn2 . The InChI code for this compound is 1S/C11H8N2O2/c14-11(15)9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H,(H,14,15) .


Physical And Chemical Properties Analysis

4-(Pyrimidin-2-yl)benzoic acid is a solid at room temperature . It has a molecular weight of 200.2 .

Scientific Research Applications

Based on the information available from the search results, here is a comprehensive analysis of the scientific research applications of 4-(Pyrimidin-2-yl)benzoic acid:

Antiviral Research

This compound has shown potential in antiviral studies, particularly against Newcastle disease virus. It has been noted that compounds containing five-membered heteroaryl amines, which include 4-(Pyrimidin-2-yl)benzoic acid, displayed antiviral activity almost on par with the commercial antiviral drug Ribavirin. Further modification of these amines could lead to new antiviral therapeutics .

Synthesis of Aroylhydrazides

In chemical synthesis, 4-(Pyrimidin-2-yl)benzoic acid is used as a precursor for the production of aroylhydrazides. These compounds are synthesized through reactions with dimethylamino arylpropenones under reflux conditions, which are then further processed with hydrazine hydrate to obtain the final aroylhydrazides .

Proteomics Research

Santa Cruz Biotechnology lists 4-(Pyrimidin-2-yl)benzoic acid as a specialty product for proteomics research applications. This suggests its use in the study of proteins and their functions, possibly as a reagent or a building block in peptide synthesis .

Experimental Chemistry

Several suppliers offer 4-(Pyrimidin-2-yl)benzoic acid for experimental and research use, indicating its role in various chemical reactions and processes. It may be used in organic synthesis experiments or as an intermediate in the development of more complex chemical entities .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305, P351, P338 .

properties

IUPAC Name

4-pyrimidin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDAEOTYLPWXPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363853
Record name 4-(Pyrimidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

199678-12-1
Record name 4-(Pyrimidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 4-carboxybenzeneboronic acid (0.660 g, 3.98 mmol) and 2-bromopyrimidine (0.630 g, 3.98 mmol) in dry acetonitrile (20 mL) was added 0.4 M aqueous sodium carbonate (20 mL) and the mixture was purged with nitrogen for 10 minutes. Tetrakis(triphenylphosphine)palladium(0) (240 mg) was then added and the reaction mixture heated to 90° C. for 17 hours. The hot reaction mixture was filtered through celite and concentrated in vacuo to remove the acetonitrile. The resulting aqueous suspension was washed with dichloromethane (2×30 mL) and then acidified to pH 1 by the addition of concentrated hydrochloric acid. The resulting white suspension was diluted with water (20 mL), filtered and the solid product dried in vacuo at 50° C. overnight to give the title compound (0.709 g, 89%) as a white solid, m.p. 237° C.
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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